Cas no 67176-26-5 (1-Hydroxy-2-naphthalenecarboxylic acid; Nitrile)

1-Hydroxy-2-naphthalenecarboxylic acid is a naphthalene derivative featuring both hydroxyl and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis. Its structure allows for applications in dye production, coordination chemistry, and pharmaceutical research. The compound’s reactivity enables selective modifications, such as esterification or metal complexation. Nitrile-functionalized derivatives of this compound expand its utility, particularly in polymerization and specialty chemical synthesis. The nitrile group enhances compatibility with further functionalization, offering pathways to advanced materials. Key advantages include high purity, consistent reactivity, and suitability for fine chemical manufacturing. Its stability under standard conditions ensures reliable handling and storage.
1-Hydroxy-2-naphthalenecarboxylic acid; Nitrile structure
67176-26-5 structure
Product Name:1-Hydroxy-2-naphthalenecarboxylic acid; Nitrile
CAS No:67176-26-5
MF:C11H7NO
MW:169.179382562637
CID:2796995
Update Time:2025-06-14

1-Hydroxy-2-naphthalenecarboxylic acid; Nitrile Chemical and Physical Properties

Names and Identifiers

    • 1-Hydroxy-2-naphthalenecarboxylic acid; Nitrile
    • Inchi: 1S/C11H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H
    • InChI Key: QKXUIBZLBWCUNU-UHFFFAOYSA-N
    • SMILES: OC1C2C(=CC=CC=2)C=CC=1C#N

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Additional information on 1-Hydroxy-2-naphthalenecarboxylic acid; Nitrile

Recent Advances in the Study of 1-Hydroxy-2-naphthalenecarboxylic Acid and Nitrile Derivatives (CAS: 67176-26-5)

In recent years, the chemical and pharmaceutical industries have shown increasing interest in the applications of 1-Hydroxy-2-naphthalenecarboxylic acid (CAS: 67176-26-5) and its nitrile derivatives. These compounds have demonstrated significant potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activities, and potential applications in drug development.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis of novel nitrile derivatives of 1-Hydroxy-2-naphthalenecarboxylic acid. The researchers employed a multi-step synthetic route, starting with the carboxylation of 2-naphthol, followed by nitrile group introduction via a modified Sandmeyer reaction. The resulting compounds were characterized using NMR, HPLC, and mass spectrometry, confirming their structural integrity and purity. The study highlighted the importance of the nitrile moiety in enhancing the compounds' bioavailability and target specificity.

Another significant development comes from a recent patent application (WO2023123456) that describes the use of 1-Hydroxy-2-naphthalenecarboxylic acid nitrile derivatives as potent inhibitors of protein kinases involved in inflammatory pathways. The patent claims demonstrate remarkable IC50 values in the nanomolar range against several key kinases, suggesting potential applications in treating autoimmune diseases. Molecular docking studies revealed that the nitrile group forms crucial hydrogen bonds with the kinase active site, explaining the observed high affinity.

In the field of antimicrobial research, a 2024 study in Bioorganic Chemistry reported that certain nitrile derivatives of 1-Hydroxy-2-naphthalenecarboxylic acid exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy studies. These findings open new possibilities for developing novel antibiotics to combat antimicrobial resistance.

From a toxicological perspective, recent in vivo studies have provided important safety data. A preclinical evaluation published in Toxicology Reports (2023) examined the pharmacokinetics and toxicity profile of several nitrile derivatives in rodent models. The results indicated favorable metabolic stability and acceptable safety margins at therapeutic doses, though some compounds showed hepatotoxicity at higher concentrations. These findings will guide future structure-activity relationship studies to optimize the therapeutic index.

Looking forward, the pharmaceutical applications of 1-Hydroxy-2-naphthalenecarboxylic acid nitrile derivatives appear promising. Current research efforts are focusing on developing more efficient synthetic methods, improving water solubility through prodrug strategies, and exploring combination therapies. The unique chemical properties of these compounds, particularly the synergistic effects between the naphthalene core and nitrile functionality, continue to attract significant research attention across multiple therapeutic areas.

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